N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide and related compounds involves nucleophilic substitution reactions and subsequent modifications. For instance, a series of sulfonamides derivatives, which share structural similarities, were synthesized starting with nucleophilic substitution reactions involving 2-(4-methoxyphenyl)-1-ethanamine and various halides to produce a range of compounds with significant urease inhibitory activity (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide and derivatives has been elucidated through various analytical techniques. For example, the crystal structure of related compounds was determined by X-ray diffraction analysis, revealing the intricate details of their molecular geometry and confirming the presence of key functional groups (Robin et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide is characterized by its ability to undergo various chemical transformations. The compound and its analogs exhibit a wide range of reactions, including those involved in the synthesis of anticancer agents, demonstrating their utility in medicinal chemistry (Pretzer & Repta, 1987).
Physical Properties Analysis
The physical properties of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide, such as solubility, melting point, and stability, are crucial for its application in various fields. Research has shown that modifications to its structure can significantly affect its stability and solubility, providing insights into how these properties can be optimized for specific uses (Pretzer & Repta, 1987).
Chemical Properties Analysis
The chemical properties of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide, including its reactivity, functional group interactions, and potential for forming derivatives, are of significant interest. Studies have explored its role as an intermediate in the synthesis of complex molecules, highlighting its versatility and importance in synthetic organic chemistry (Pretzer & Repta, 1987).
Scientific Research Applications
Synthesis and Chemical Properties
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have been synthesized using conventional and microwave-assisted protocols. These derivatives were evaluated for their enzyme inhibitory activities, highlighting the compound's potential in designing inhibitors for various enzymes (Virk et al., 2018). Similarly, a new synthesis approach for α,β-unsaturated N-methoxy-N-methylamide compounds starting from N-methoxy-N-methylchloroacetamide was reported, underscoring the versatility of N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide in organic synthesis (Beney et al., 1998).
Biological Activities
Compounds related to N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide have been explored for their pharmacological potential. For instance, derivatives demonstrated significant activity against bovine carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in treating conditions associated with these enzymes (Virk et al., 2018). Additionally, the antinociceptive pharmacology of related compounds has been characterized, indicating potential applications in pain management (Porreca et al., 2006).
Environmental Impact
The environmental transformation and degradation of related chloroacetamide herbicides have been studied, providing insights into their behavior in aquatic systems and soil. This research aids in understanding the environmental fate of chemicals structurally related to N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide and informs strategies for mitigating potential environmental impacts (Graham et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. These could include development of new synthetic methods, exploration of its reactivity under various conditions, and investigation of its potential uses in fields like pharmaceuticals, materials science, and others .
properties
IUPAC Name |
N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-4-10-16(11-5-12)22(19,20)17(13(2)18)14-6-8-15(21-3)9-7-14/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVPDWCKQHVXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide |
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